2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetic acid
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Overview
Description
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetic acid is a heterocyclic compound that features a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine and pyridine rings in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetic acid typically involves the use of pyridine derivatives and chlorination reactions. One common method involves the reaction of 2-chloropyridine with a suitable acetic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Chloropyridine: A simpler pyridine derivative used in similar synthetic applications.
Pyridine-4-acetic acid: Another pyridine derivative with similar reactivity but lacking the chlorine atom.
2-(2-Bromo-5-pyridin-3-ylpyridin-4-yl)acetic acid: A brominated analog with potentially different reactivity and applications.
Uniqueness: The presence of both chlorine and pyridine rings in 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetic acid makes it unique in terms of its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, while the pyridine rings provide stability and versatility in synthetic applications.
Properties
Molecular Formula |
C12H9ClN2O2 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(2-chloro-5-pyridin-3-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-4-9(5-12(16)17)10(7-15-11)8-2-1-3-14-6-8/h1-4,6-7H,5H2,(H,16,17) |
InChI Key |
FUXKVXHIONKGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2CC(=O)O)Cl |
Origin of Product |
United States |
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